
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as CFPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFPPC belongs to the class of pyrimidine-based compounds and has been synthesized using various methods.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exerts its therapeutic effects through various mechanisms. This compound has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell proliferation and survival. This compound also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound has also been found to activate the Nrf2 pathway, which is involved in reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II, which are involved in cell proliferation and DNA replication. This compound has also been shown to reduce the production of reactive oxygen species and increase the expression of antioxidant enzymes, which are involved in reducing oxidative stress. Furthermore, this compound has been found to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines, which are involved in regulating the immune response.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has good stability under physiological conditions. This compound has also been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to administer in vivo. Furthermore, this compound has poor bioavailability, which can limit its therapeutic efficacy.
Future Directions
There are several future directions for N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide research. One direction is to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to develop more efficient synthesis methods for this compound and its analogs. Furthermore, future research can focus on improving the bioavailability and pharmacokinetic properties of this compound to enhance its therapeutic efficacy. Finally, more studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound.
In conclusion, this compound is a promising pyrimidine-based compound that has potential therapeutic applications in various diseases. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the therapeutic potential of this compound and its analogs.
Synthesis Methods
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can be synthesized using various methods, including the reaction of 3-chloro-4-fluoroaniline with pyrrolidine and 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid, followed by coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of dimethylformamide (DMF). Another method involves the reaction of 3-chloro-4-fluoroaniline with pyrrolidine and 2,6-dichloropyrimidine-4-carboxylic acid, followed by coupling with DCC and NHS in the presence of DMF.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O/c16-11-7-10(3-4-12(11)17)20-15(22)13-8-14(19-9-18-13)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWHYAHOUABNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2468114.png)
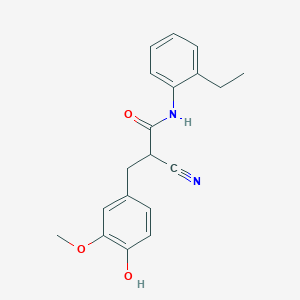
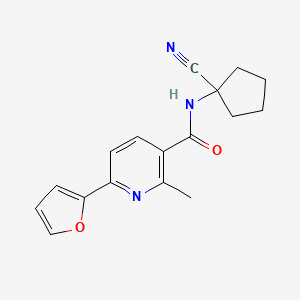
![[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride](/img/structure/B2468119.png)
![4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide](/img/structure/B2468120.png)
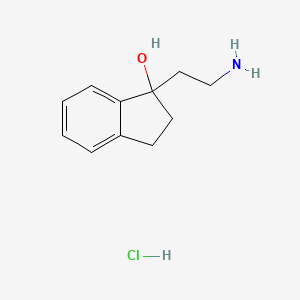
![N-[[4-(2-ethyl-6-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2468124.png)
![1-(3-Benzyl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2468125.png)
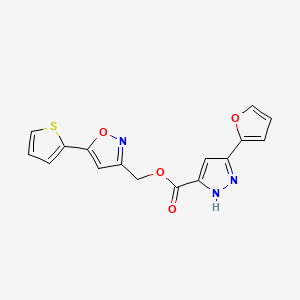
![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B2468127.png)
![3-[[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2468128.png)
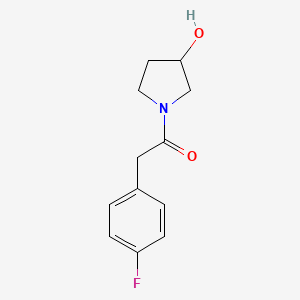
![[2-(Oxan-4-yl)-2-oxoethyl] benzoate](/img/structure/B2468132.png)